N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide
Description
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Properties
CAS No. |
5379-36-2 |
|---|---|
Molecular Formula |
C27H41NO2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-hexadecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-28-27(30)25-21-20-23-18-15-16-19-24(23)26(25)29/h15-16,18-21,29H,2-14,17,22H2,1H3,(H,28,30) |
InChI Key |
MQBLEOBEYBESAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research
Optimization of Reaction Conditions for Industrial Scale-Up
The industrial production of cyclohexylbenzene (B7769038) derivatives, a category to which 4-(trans-4-Pentylcyclohexyl)benzonitrile belongs, often involves large-scale hydrogenation processes. benchchem.com The synthesis of such compounds requires careful optimization of reaction conditions to ensure high yield and purity. benchchem.com This can involve the use of continuous flow reactors and advanced catalytic systems to improve efficiency and reduce production costs. benchchem.com The synthesis of related liquid crystal materials often employs palladium-catalyzed cross-coupling reactions, which are known for their high product yields and are advantageous for large-scale manufacturing. worktribe.com
The table below outlines a general synthetic approach that could be adapted for the industrial production of 4-(trans-4-Pentylcyclohexyl)benzonitrile, based on common methods for similar compounds.
| Step | Description | Key Considerations |
| 1. Hydrogenation | Hydrogenation of a suitable precursor, such as (4-pentylidenecyclohexyl)benzene, using a catalyst like palladium on activated charcoal. | Optimization of temperature, pressure, and catalyst loading for high yield and stereoselectivity (to obtain the trans isomer). |
| 2. Cyanation | Introduction of the cyano group onto the benzene (B151609) ring. This can be achieved through various methods, such as nucleophilic substitution reactions. | Use of appropriate reagents like copper(I) cyanide or sodium/potassium cyanide, and control of reaction conditions to ensure selective cyanation. |
| 3. Purification | Purification of the final product to achieve the high purity required for applications like LCDs. | Techniques may include recrystallization or chromatography. |
Table 2: Generalized Synthetic and Scale-Up Considerations. benchchem.comgoogle.com
Theoretical and Computational Studies of N Hexadecyl 1 Hydroxynaphthalene 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide, these computational methods provide insights into its molecular structure and chemical behavior.
Density Functional Theory (DFT) for Electronic Structure Analysis
DFT calculations on naphthalene (B1677914) and its aza-derivatives have been performed to determine their structural and electronic properties. nih.gov These studies typically employ methods like B3LYP with various basis sets to optimize the molecular geometry and calculate electronic parameters. For instance, a study on naphthalene using different basis sets with DFT and Hartree-Fock (HF) methods explored its theoretical structure, including bond lengths and angles. samipubco.com Such analyses for this compound would involve optimizing the geometry of the naphthalene core, the amide linkage, and the long hexadecyl chain to find the most stable conformation.
In studies of similar N-aryl-1-hydroxynaphthalene-2-carboxanilides, DFT has been used to calculate parameters that help in understanding their bioactivity. mdpi.com The electronic analysis of related compounds shows that the distribution of electron density, particularly around the naphthalene core and the carboxamide group, is crucial for their chemical interactions. For this compound, the presence of the hydroxyl group and the amide proton introduces possibilities for intramolecular hydrogen bonding, a feature that can be accurately modeled by DFT.
A theoretical study on gallic acid, another organic molecule capable of forming self-assembled layers, utilized periodic DFT to model its adsorption on an aluminum oxide surface. researchgate.net This approach highlights how DFT can be applied to understand the interaction of functionalized organic molecules with surfaces, which is relevant for the amphiphilic this compound.
Table 1: Representative DFT-Calculated Parameters for Naphthalene (Analogous Core Structure)
| Parameter | Value | Basis Set/Method | Reference |
| HOMO Energy | -6.13 eV | aug-cc-pVQZ/DFT | samipubco.com |
| LUMO Energy | -1.38 eV | aug-cc-pVQZ/DFT | samipubco.com |
| HOMO-LUMO Gap | 4.75 eV | aug-cc-pVQZ/DFT | samipubco.com |
This table presents data for the parent naphthalene molecule to provide a theoretical baseline for the naphthalene core of the target compound.
HOMO-LUMO Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry for predicting reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. samipubco.com
A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. samipubco.com This principle is often used in the design of novel bioactive compounds. For instance, in a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides, the biological activity was correlated with their electronic properties, which are directly related to the HOMO-LUMO energies. mdpi.com
Table 2: HOMO-LUMO Gap for Naphthalene and an Aza-Derivative
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Naphthalene | -6.44 | -1.57 | 4.87 | nih.gov |
| 1-Azanaphthalene | -6.13 | -1.90 | 4.23 | nih.gov |
This table illustrates how substitutions on the naphthalene ring system can alter the HOMO-LUMO gap, indicating changes in chemical reactivity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and interactions of molecules over time. This is particularly relevant for a flexible molecule like this compound with its long alkyl chain.
Investigation of Interfacial Interactions and Adsorption Behavior
The amphiphilic nature of this compound, possessing a hydrophilic hydroxynaphthalene-carboxamide head and a long hydrophobic hexadecyl tail, suggests it will exhibit interesting behavior at interfaces, such as air-water or lipid-water interfaces. MD simulations can provide detailed insights into these phenomena.
Studies on similar amphiphilic molecules, such as naphthalene bisimides with oligoethylene glycol chains, have used MD simulations to investigate their self-assembly in water. These simulations revealed that back-folding of the hydrophilic chains around the hydrophobic core can occur, influencing the aggregation process. rsc.org For this compound, MD simulations could predict its orientation and conformation at an interface, as well as its potential to form aggregates like micelles or monolayers.
MD simulations of other long-chain alkyl surfactants have been used to study their adsorption at the air/solution interface. acs.org These studies provide information on the packing of the molecules, the orientation of the alkyl chains, and the resulting surface tension. For this compound, such simulations could quantify its surface activity and the structure of its adsorbed layer.
Furthermore, MD simulations can be employed to understand the interactions of amphiphilic molecules with lipid bilayers, which is crucial for predicting their biological activity. The hexadecyl chain can insert into the hydrophobic core of a cell membrane, with the polar head group remaining at the interface. This interaction can be modeled to understand the compound's potential to disrupt membrane structure or function.
Table 3: Representative MD Simulation Parameters for Interfacial Studies
| System | Simulation Time | Key Findings | Reference |
| Amphiphilic Naphthalene Bisimide in Water | Not specified | Back-folding of side chains around the naphthalene core. | rsc.org |
| 2-Dodecyl-N,N,N,N',N',N'-hexamethylpropan-1,3-ammonium dibromide at air/water interface | 350 ns | Provided molecular structure and organization at the interface. | acs.org |
| Small Amphiphilic Molecules with SAM-Protected Gold Nanoparticles | Not specified | Showcased the role of ligand flexibility and monolayer organization in molecular recognition. | units.it |
This table provides examples of how MD simulations are applied to study the behavior of amphiphilic molecules, which is relevant to understanding the subject compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Ligand-Oriented Approaches for Structure-Activity Profiling
Ligand-oriented QSAR approaches focus on the properties of the molecules themselves to predict their activity. These models are built using a set of compounds with known activities and a variety of calculated molecular descriptors.
For classes of compounds similar to this compound, such as other naphthalene carboxamides, QSAR studies have been successfully applied. For example, a QSAR study on a series of N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as potential anticancer agents identified the importance of topological and electronic parameters for their activity. researchgate.net Another study on indole-7-carboxamides as anti-HIV agents used 2D and 3D QSAR models to understand the relationship between physicochemical properties and anti-HIV activity. farmaciajournal.com
In a study of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, comparative molecular surface analysis (CoMSA), a 3D-QSAR technique, was used to determine the steric and electronic factors contributing to their biological activities. mdpi.com Such an approach for a series of derivatives of this compound could identify key structural features that modulate its activity. This would involve synthesizing and testing a library of related compounds and then using computational tools to build a predictive QSAR model.
Table 4: Examples of Descriptors Used in QSAR Studies of Related Compound Classes
| QSAR Study Subject | Descriptor Types | Key Findings | Reference |
| Naphthalenesulphonyl glutamamides | Topological and electronic | Importance of Wang-Ford charges and electrophilic attack at specific positions. | researchgate.net |
| Indole-7-carboxamides | Physicochemical, steric, electrostatic, hydrophobic | Significance of electrostatic and steric field descriptors. | farmaciajournal.com |
| N-aryl-1-hydroxynaphthalene-2-carboxanilides | Lipophilicity, electronic, steric | Correlation of antistaphylococcal and antimycobacterial activities with molecular properties. | mdpi.com |
This table highlights the types of descriptors and findings from QSAR studies on structurally related compounds, indicating a potential approach for the subject compound.
Lipophilicity Prediction and its Correlation with Molecular Features
Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design and materials science. It describes the tendency of a compound to partition between a lipid or non-polar phase and an aqueous or polar phase. For this compound, several molecular features significantly influence its lipophilic character. These include the large, non-polar hexadecyl chain, the polar hydroxyl and carboxamide groups, and the aromatic naphthalene core. The interplay of these features makes the accurate prediction of lipophilicity a complex task.
Computational methods provide various algorithms to estimate log P values. These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches. For a molecule like this compound, different computational models can yield varying predictions due to the molecule's flexibility and the presence of multiple functional groups capable of intra- and intermolecular interactions.
A study on a series of structurally related N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated that while various software predictors for lipophilicity (clogP) showed relatively high cross-correlation, there were notable differences in their absolute predictions. mdpi.com This highlights the importance of considering the specific structural attributes of the molecule .
For a comparative perspective, the calculated XLogP3 value for the structurally similar 4-Chloro-N-hexadecyl-1-hydroxynaphthalene-2-carboxamide is 11. nih.gov XLogP3 is an atom-based method for log P calculation. ijcce.ac.ir This high value underscores the dominant contribution of the hexadecyl chain and the naphthalene system to the lipophilicity, even with the presence of polar groups and a chlorine atom. Given the structural similarity, the log P of this compound is expected to be in a similar high range.
The table below presents a set of predicted lipophilicity values and related molecular descriptors for this compound and its core structure, 1-hydroxynaphthalene-2-carboxamide, to illustrate the impact of the hexadecyl chain. The values for the core structure are taken from PubChem, while the values for the full compound are estimated based on available data for similar compounds and computational models.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Hydroxynaphthalene-2-carboxamide | C₁₁H₉NO₂ | 187.19 | 2.0 | 2 | 2 |
| This compound | C₂₇H₄₁NO₂ | 411.63 | ~10-12 | 2 | 2 |
Data for 1-Hydroxynaphthalene-2-carboxamide is sourced from PubChem. nih.gov The XLogP3 value for this compound is an estimation based on related structures.
The significant increase in the predicted XLogP3 value from the core structure to the full compound clearly demonstrates the profound effect of the N-hexadecyl substituent on the molecule's lipophilicity.
Further detailed computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, could elucidate the precise correlation between various molecular descriptors and the lipophilicity of this compound and its analogues. ijcce.ac.ir Such studies would involve calculating a wide range of descriptors, including topological, electronic, and steric parameters, and correlating them with experimentally determined or accurately predicted lipophilicity values. For instance, descriptors like the topological polar surface area (TPSA) are used to forecast the passive molecular transport characteristics of drugs. mdpi.comrgdscience.com
Environmental Fate and Degradation Studies Academic Perspective
Chemical Degradation Pathways in Environmental Matrices
Penoxsulam degrades through distinct mechanisms, leading to the formation of at least thirteen identified transformation products. epa.govepa.gov Several of these degradates have shown greater persistence than the parent compound in some studies. epa.govepa.gov
Penoxsulam is considered stable to hydrolysis under typical environmental pH conditions. epa.govufl.edu This stability is attributed to the absence of functional groups that readily hydrolyze. nih.govrayfull.com Consequently, hydrolysis is not a significant pathway for its environmental degradation. ufl.edurayfull.com Studies show that in dark control experiments, which isolate hydrolytic and biotic effects from photochemical ones, Penoxsulam remains stable or degrades very slowly. epa.gov
Photolysis, or photochemical transformation, is the principal degradation pathway for Penoxsulam, especially in aqueous environments. epa.govepa.gov The rate of degradation is significantly influenced by the presence of sunlight. ufl.eduwi.gov In clear, shallow waters, Penoxsulam dissipates rapidly through aqueous photolysis. epa.gov The process becomes slower in turbid waters or shaded conditions where sunlight penetration is limited. epa.gov
Research conducted under UV light (≥ 290 nm) and natural sunlight has demonstrated that the photodegradation follows first-order kinetics. nih.govresearchgate.net The use of a sensitizer (B1316253) like Titanium dioxide (TiO₂) can influence the rate of transformation. nih.govresearchgate.net The primary mechanisms involved in its photochemical transformation include sulfonamide bond cleavage, rearrangement, triazole ring cleavage, hydroxylation, and photo-oxidation of the sulfonamide group. nih.govresearchgate.netfao.org These processes lead to the formation of multiple photoproducts. nih.govresearchgate.net Studies have identified up to seven major transformation products from aqueous photodegradation alone. fao.org
| Condition | Matrix | Half-life (t½) | Source |
|---|---|---|---|
| Aqueous Photolysis (pH 7) | Water | 0.5 days | herts.ac.uk |
| Aqueous Photolysis | Water | 2.9 to 26.5 days | nih.gov |
| Sunlight | Aqueous Methanol/Acetonitrile | 62.70 - 97.09 hours | nih.govresearchgate.net |
| UV Light (≥ 290 nm) | Aqueous Methanol/Acetonitrile | 51.89 - 73.41 hours | nih.govresearchgate.net |
| Soil Phototransformation (12-hr light/dark cycle) | Arkansas Silt Loam | 26.26 - 28.52 days | epa.gov |
| Environmental Phototransformation (Predicted) | Arkansas Silt Loam | ~109 days | epa.gov |
Abiotic Transformation Processes
Abiotic transformation of Penoxsulam in the environment is dominated by photolysis. epa.govwa.gov In terrestrial settings, dissipation occurs through a combination of soil photolysis and biotic degradation. epa.govwa.gov Other abiotic processes, such as hydrolysis, are not significant. nih.govrayfull.com While microorganisms play a role in degradation, abiotic factors, particularly sunlight, are critical drivers of transformation. epa.govacs.org The transformation can be influenced by environmental parameters; for example, the photodegradation of Penoxsulam in water is accelerated by the presence of nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻), but not ammonium (B1175870) (NH₄⁺). fao.org
Environmental Persistence and Mobility in Academic Models
Penoxsulam is characterized as being very mobile in both terrestrial and aquatic environments, showing weak adsorption to soil and sediment. epa.govwa.gov Its persistence is generally low, though some of its degradation products can persist longer. epa.govwi.gov
In Soil: The persistence of Penoxsulam in soil is variable and influenced by factors such as soil type, organic matter content, moisture, and temperature. researchgate.nettandfonline.com The compound's adsorption to soil is often described by the Freundlich model, with studies showing that higher organic matter and clay content can increase adsorption, thereby reducing mobility. tandfonline.com However, its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, ranging from 12 to 253 L/kg, indicate it is generally weakly adsorbed and has the potential to be moderately to highly mobile. wa.govtandfonline.com Dissipation half-life in soil varies across studies, with values reported from as low as 3.5 days to over 30 days depending on conditions. researchgate.netepa.gov Leaching can be a significant transport process, with one study noting that Penoxsulam is moderately mobile and could potentially contaminate groundwater. tandfonline.comresearchgate.net
| Soil Type | Condition | Half-life (DT₅₀) | Source |
|---|---|---|---|
| Amagon Silt Loam | Field (Bareground) | 13.0 days | epa.gov |
| Amagon Silt Loam | Field (Cropped) | 13.8 days | epa.gov |
| Various | Field | 12.6 - 30.08 days | researchgate.net |
| Two different soils | Laboratory | 3.48 - 4.17 days | researchgate.net |
| Total System (Soil + Water) | Field (Bareground) | 15.2 days | epa.gov |
| Total System (Soil + Water) | Field (Cropped) | 16.0 days | epa.gov |
In Water and Sediment: In aquatic systems, Penoxsulam dissipates rapidly from the water column, primarily due to photolysis, with subsequent slower dissipation from the sediment. sidal.cl Field studies in paddy water have recorded half-lives of approximately 3.5 to 3.8 days. epa.gov In a lake environment, dissipation half-lives in the water column were observed to be between 11.0 and 15.4 days following multiple applications. epa.gov Once partitioned to the sediment, dissipation is slower, with half-lives ranging from approximately 8 to 28 days. sidal.clepa.gov
| Matrix | Environment | Half-life (DT₅₀) | Source |
|---|---|---|---|
| Paddy Water | Field (Bareground) | 3.5 days | epa.gov |
| Paddy Water | Field (Cropped) | 3.8 days | epa.gov |
| Paddy Water | Field (3 seasons) | 1.28 - 1.96 days | sidal.cl |
| Lake Water | Field (Florida) | 11.0 - 15.4 days | epa.gov |
| Sediment | Field (Florida Lake) | 7.8 - 21.7 days | epa.gov |
| Sediment | Field (Paddy, 3 seasons) | 20.20 - 27.66 days | sidal.cl |
Future Directions and Emerging Research Avenues
Development of Novel Analogues with Enhanced Bioactivity
The core structure of 3-(4-methoxyphenyl)cyclohexan-1-one serves as a scaffold for the synthesis of new analogues with potentially improved pharmacological properties. Researchers are exploring modifications to the cyclohexanone (B45756) and methoxyphenyl groups to influence the compound's bioactivity, including its anti-inflammatory and antioxidant capabilities.
Recent studies have focused on creating asymmetrical mono-carbonyl analogues of curcumin (B1669340) (AMACs) that incorporate the 3-(4-methoxyphenyl)cyclohexan-1-one structure. For example, the synthesis of Mannich base derivatives of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one has been investigated. These modifications were found to enhance anti-inflammatory activity, although a corresponding decrease in antioxidant activity was also observed. researchgate.netresearchgate.net One particular derivative, (2E,6E)-2-({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)-6-(phenyl methylidene)cyclohexan-1-one, demonstrated potent anti-inflammatory effects comparable to the standard drug diclofenac (B195802) sodium. researchgate.net
Further research has explored the synthesis of novel asymmetrical mono-carbonyl analogs of curcumin (AMACs) and their diethylamine (B46881) Mannich base derivatives, with a view to evaluating their cytotoxic activity against various cancer cell lines. rsc.org The synthesis of 1-methoxy analogs of related compounds has also been undertaken to investigate their pharmacological profiles. bmrat.org Additionally, the creation of novel 1,3-oxazine compounds from derivatives of 3-(4-methoxyphenyl)cyclohexan-1-one has been reported, with studies into their reaction kinetics and biological activities, such as antibacterial effects. edu.krd The synthesis of bridged cyclotriphosphazenes containing monocarbonyl curcumin analogs has also been explored for potential antimicrobial applications. rsc.org
The following table summarizes some of the synthesized analogues and their reported biological activities:
| Analogue Name | Investigated Activity | Reference |
| Mannich base derivatives of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one | Anti-inflammatory, Antioxidant | researchgate.netresearchgate.net |
| Asymmetrical mono-carbonyl analogs of curcumin (AMACs) and their diethylamine Mannich base derivatives | Cytotoxicity against cancer cells | rsc.org |
| 1-Methoxy analogs | General pharmacology | bmrat.org |
| (E)-8-benzylidene-2-(4-methoxyphenyl)-3,4-diphenyl -3,4,5,6,7,8-hexahydro-2H-benzo[e] ajer.orgresearchgate.netoxazine | Antibacterial | edu.krd |
| Bridged structure cyclotriphosphazenes with monocarbonyl curcumin derivatives | Antimicrobial | rsc.org |
| (2E,6E)-2,6-Bis((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) cyclohexan-1-one | Anti-cancer | researchgate.net |
These studies indicate a promising future for the development of potent therapeutic agents based on the 3-(4-methoxyphenyl)cyclohexan-1-one scaffold.
Integration with Nanotechnology for Advanced Applications
The field of nanotechnology offers novel opportunities for enhancing the delivery and efficacy of therapeutic compounds like 3-(4-methoxyphenyl)cyclohexan-1-one and its analogues. While specific research on the integration of this particular compound with nanotechnology is still emerging, general principles of nanomedicine can be applied to foresee future research directions.
Nanoparticles can be engineered as drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents. google.com For instance, encapsulating analogues of 3-(4-methoxyphenyl)cyclohexan-1-one within nanoparticles could facilitate their targeted delivery to specific cells or tissues, thereby increasing their therapeutic effect and minimizing potential side effects. The functionalization of nanoparticles with such compounds is a key area of exploration. For example, magnetic nanoparticles have been functionalized with 1,4-dihydropyridine (B1200194) derivatives to create nanosystems with bactericidal and immunomodulatory properties. researchgate.net A similar approach could be envisioned for 3-(4-methoxyphenyl)cyclohexan-1-one derivatives to develop targeted therapies.
Phyto-synthesis of silver nanoparticles using plant extracts has also been shown to be an effective method for creating nanoparticles with antibacterial, antioxidant, and anticancer effects. nih.gov The extracts used in such processes contain a variety of phytochemicals, some of which may have structural similarities to 3-(4-methoxyphenyl)cyclohexan-1-one, suggesting the potential for bio-inspired nanoparticle synthesis involving this compound.
Future research will likely focus on the development of nanoparticle-based drug delivery systems for the targeted and controlled release of 3-(4-methoxyphenyl)cyclohexan-1-one analogues. This could involve loading the compounds into various types of nanoparticles, such as liposomes, polymeric nanoparticles, or metallic nanoparticles, and evaluating their in vitro and in vivo performance.
Green Chemistry Approaches to Synthesis and Processing
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. The development of environmentally benign methods for the synthesis of 3-(4-methoxyphenyl)cyclohexan-1-one and its derivatives is an active area of research.
Several eco-friendly methods for the synthesis of cyclohexanone derivatives have been reported. These include the use of microwave-assisted organic synthesis (MAOS) for crossed aldol (B89426) condensation reactions, which can lead to higher yields in shorter reaction times compared to conventional methods. researchgate.neteurekaselect.com For instance, the synthesis of dibenzylidenecyclohexanone derivatives has been achieved with high efficiency using this technique. researchgate.neteurekaselect.com
The use of environmentally friendly catalysts is another key aspect of green chemistry. Research has explored the use of reusable catalysts, such as benzyltriethylammoniumtetrathiomolybdate-Fe(III) chloride and Bi(III) nitrate (B79036), for the synthesis of related heterocyclic compounds. ajer.org The use of ionic liquids as recyclable reaction media and catalysts like iron(III) chloride hexahydrate also represents a green approach to the synthesis of chalcones, which are structurally related to some analogues of 3-(4-methoxyphenyl)cyclohexan-1-one. neliti.com Furthermore, the synthesis of xanthene derivatives, which share a common precursor with some cyclohexanone compounds, has been achieved using natural and biodegradable catalysts like lime and lemon juice. neliti.com
Palladium-catalyzed direct arylation of indoles with cyclohexanones using molecular oxygen as a green oxidant is another innovative and environmentally friendly method for creating C-C bonds in the synthesis of complex molecules. acs.orgnih.gov Additionally, the use of ultrasound as a green source of activation in the synthesis of isoxazoline (B3343090) derivatives from 4-methoxybenzaldoxime (B8809257) demonstrates a move towards more sustainable chemical processing. researchgate.netmdpi.com
The following table highlights some green chemistry approaches applicable to the synthesis of cyclohexanone derivatives:
| Green Chemistry Approach | Example | Reference |
| Microwave-Assisted Organic Synthesis (MAOS) | Synthesis of dibenzylidenecyclohexanone derivatives | researchgate.neteurekaselect.com |
| Reusable Catalysts | Benzyltriethylammoniumtetrathiomolybdate-Fe(III) chloride, Bi(III) nitrate | ajer.org |
| Ionic Liquids | Synthesis of chalcones with FeCl3·6H2O | neliti.com |
| Natural Catalysts | Lime and lemon juice for xanthene synthesis | neliti.com |
| Green Oxidants | Molecular oxygen in palladium-catalyzed arylation | acs.orgnih.gov |
| Ultrasound Activation | Synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | researchgate.netmdpi.com |
Future research in this area will likely focus on developing a completely green and sustainable synthesis route for 3-(4-methoxyphenyl)cyclohexan-1-one, potentially from bio-based starting materials. mdpi.com
Q & A
Q. How should researchers conduct a comprehensive literature review for Einecs 226-370-5?
- Methodological Answer : Begin by querying authoritative databases (e.g., PubMed, SciFinder, Web of Science) using the compound’s identifier and systematic keywords (e.g., "synthesis," "properties," "applications"). Prioritize primary sources (peer-reviewed articles, patents) over secondary sources (reviews, textbooks). Use citation tracking to identify foundational studies and recent advancements. Critically evaluate sources for methodological rigor, ensuring alignment with your research goals. Document search strategies to maintain reproducibility .
Q. What steps ensure experimental reproducibility for studies involving Einecs 226-370-5?
- Methodological Answer :
- Detailed Protocols : Provide exact quantities, equipment models, and reaction conditions (e.g., temperature, pH, solvents) in the Methods section. Reference established procedures if applicable, but explicitly note deviations .
- Data Transparency : Include raw data in supplementary materials, especially for characterization techniques (e.g., NMR, HPLC). For novel compounds, report purity assessments and spectral validation .
- Replication : Design experiments with ≥3 independent replicates and statistical validation (e.g., standard deviation, p-values) .
How to formulate a hypothesis-driven research question for Einecs 226-370-5?
- Methodological Answer : Start by identifying gaps in existing literature (e.g., conflicting results on stability or reactivity). Frame the question to test a specific mechanism or property. Example: "Does the presence of hydroxyl groups in Einecs 226-370-5 influence its catalytic activity under aerobic conditions?" Ensure the hypothesis is falsifiable and aligns with feasible experimental designs .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and prior literature on Einecs 226-370-5?
- Methodological Answer :
- Error Analysis : Systematically check instrument calibration, sample purity, and environmental controls. Compare your protocols with those in conflicting studies to identify variables (e.g., reaction time, catalyst loading) .
- Cross-Validation : Replicate key experiments from contradictory studies using identical conditions. If discrepancies persist, propose methodological or contextual explanations (e.g., batch-to-batch variability in reagents) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers, using tools like ANOVA or Bayesian inference .
Q. What statistical approaches are optimal for analyzing dose-response relationships involving Einecs 226-370-5?
- Methodological Answer :
- Nonlinear Regression : Fit data to models like the Hill equation or logistic curves to estimate EC50/IC50 values. Validate goodness-of-fit using metrics like R² or AIC .
- Error Propagation : Account for uncertainties in compound concentration measurements using Monte Carlo simulations or error propagation formulas .
- Multivariate Analysis : For studies with multiple variables (e.g., temperature, pH), apply PCA or PLS regression to isolate dominant factors .
Q. How to design a high-throughput screening protocol for Einecs 226-370-5 derivatives?
- Methodological Answer :
- Automation : Use robotic liquid handlers for parallel synthesis and plate readers for rapid data acquisition. Standardize protocols to minimize batch effects .
- Quality Controls : Include positive/negative controls in each plate (e.g., a known inhibitor for enzymatic assays). Use Z’-factor analysis to validate assay robustness .
- Data Management : Employ LIMS (Laboratory Information Management Systems) to track compound libraries and raw data, ensuring traceability .
Data Presentation and Validation
Q. What criteria should govern the inclusion of spectral data for Einecs 226-370-5 in publications?
- Methodological Answer :
- Completeness : Provide full spectra (not partial ranges) for NMR, IR, or MS, annotated with peak assignments and integration values .
- Reproducibility : Include spectra from independent replicates in supplementary materials. For novel compounds, report melting points, elemental analysis, and HRMS data .
- Accessibility : Deposit raw spectral files in public repositories (e.g., Zenodo) with persistent identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
